![molecular formula C6H6N2O B3421232 Pyridine-2-aldoxime CAS No. 2110-14-7](/img/structure/B3421232.png)
Pyridine-2-aldoxime
Overview
Description
Pyridine-2-aldoxime is a 2-substituted pyridine derivative . It has a molecular formula of C6H6N2O . It is also known by other names such as 2-Hydroxyiminomethyl pyridine and 2-Pyridinecarboxaldehyde, oxime .
Synthesis Analysis
Pralidoxime, a 2-pyridinaldoxime methylchloride, is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting this compound is alkylated with methyl iodide, yielding pralidoxime as the iodide salt .
Molecular Structure Analysis
The molecular weight of this compound is 122.125 Da . It has a mono-isotopic mass of 122.048012 Da .
Chemical Reactions Analysis
This compound is used in the preparation of DNA-binding silver nitrate complexes . It is also the N-demethylated analogue of AChE inhibitor Pralidoxime .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 233.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 94.8±19.8 °C .
Scientific Research Applications
Pyridine-2-aldoxime has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as a buffer in laboratory experiments, and as an inhibitor of certain enzymes. In addition, it has been used as a substrate in the study of the metabolism of various drugs, as well as in the study of the biochemistry of certain diseases.
Mechanism of Action
Target of Action
Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of AChE, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates AChE by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By reactivating AChE, it reduces the accumulation of acetylcholine, a neurotransmitter that transmits signals in the nervous system . Overaccumulation of acetylcholine due to organophosphate poisoning can lead to a range of symptoms, from muscle weakness to respiratory failure . By reactivating AChE, Pralidoxime helps restore normal neurotransmission .
Pharmacokinetics
It is known that the compound has an important role in reversing paralysis of the respiratory muscles . Due to its poor blood-brain barrier penetration, it has little effect on centrally-mediated respiratory depression .
Result of Action
The primary result of this compound’s action is the reactivation of AChE, which allows for the breakdown of accumulated acetylcholine and the restoration of normal function to neuromuscular junctions . This can alleviate symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening respiratory failure .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can vary depending on the specific organophosphate involved . Some organophosphate-AChE conjugates continue to react after the phosphate docks to the esteratic site, evolving into a more recalcitrant state known as “aging”. Aged conjugates are resistant to antidotes such as Pralidoxime .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Pyridine-2-aldoxime in laboratory experiments is its ability to act as a buffer. This allows for the pH of a solution to be maintained, which can be beneficial in certain experiments. However, one of the main limitations of using this compound is that it can be difficult to purify, as it can be easily contaminated with other organic compounds.
Future Directions
There are a number of potential future directions for the use of Pyridine-2-aldoxime in scientific research. One potential direction is to further explore its potential as a catalyst in the synthesis of various organic compounds. In addition, further research could be conducted into its potential use as an inhibitor of certain enzymes, as well as its potential use as a substrate in the study of the metabolism of various drugs. Finally, further research could be conducted into its potential use as a buffer in laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | syn-Pyridin-2-aldoxime | |
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CAS RN |
873-69-8, 1193-96-0 | |
Record name | Pyridine-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-aldoxime, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-aldoxime | |
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Record name | Pyridine-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | syn-2-Pyridinealdoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDINE-2-ALDOXIME, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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